molecular formula C12H9F3N2O2 B1367472 1-Methyl-3-(4-trifluoromethylphenyl)pyrazole-5-carboxylic acid

1-Methyl-3-(4-trifluoromethylphenyl)pyrazole-5-carboxylic acid

Cat. No. B1367472
M. Wt: 270.21 g/mol
InChI Key: KOPMNSNFLHYLMP-UHFFFAOYSA-N
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Patent
US04495195

Procedure details

Still following the procedure of Example 1, 6.8 g. of methyl 1-methyl-3-(4-trifluoromethylphenyl)pyrazole-5-carboxylate dissolved in 100 ml. of methanol was heated for about one hour with a solution of 1 g. of sodium hydroxide in 75 ml. of water. The reaction mixture was cooled and then acidified with 1N aqueous hydrochloric acid. The free acid, being insoluble in the acidic solution, separated and was collected by filtration. Recrystallization from benzene yielded 1-methyl-3-(4-trifluoromethylphenyl)pyrazole-5-carboxylic acid melting at 230°-2° C.
Name
methyl 1-methyl-3-(4-trifluoromethylphenyl)pyrazole-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]([O:9]C)=[O:8])=[CH:5][C:4]([C:11]2[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][CH:12]=2)=[N:3]1.CO.[OH-].[Na+].Cl>O>[CH3:1][N:2]1[C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]([C:11]2[CH:12]=[CH:13][C:14]([C:17]([F:18])([F:19])[F:20])=[CH:15][CH:16]=2)=[N:3]1 |f:2.3|

Inputs

Step One
Name
methyl 1-methyl-3-(4-trifluoromethylphenyl)pyrazole-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=C(C=C1C(=O)OC)C1=CC=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
separated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization from benzene

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C=C1C(=O)O)C1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.